molecular formula C12H14N2O2 B1384470 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 10185-79-2

4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B1384470
CAS No.: 10185-79-2
M. Wt: 218.25 g/mol
InChI Key: OUNWDZINNLJSJW-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C12H14N2O2. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate acyclic precursors. One common method is the reaction of aryl hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating and an inert atmosphere to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce a variety of ethers or esters .

Comparison with Similar Compounds

Similar Compounds

    Oxolamine: A cough suppressant containing the 1,2,4-oxadiazole nucleus.

    Prenoxdiazine: Another cough suppressant with a similar structure.

    Butalamine: A vasodilator with the 1,2,4-oxadiazole core.

    Fasiplon: A nonbenzodiazepine anxiolytic drug.

    Pleconaril: An antiviral drug.

    Ataluren: Used for the treatment of Duchenne muscular dystrophy.

    Proxazole: Used for functional gastrointestinal disorders.

Uniqueness

4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-butyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-4-11-13-12(14-16-11)9-5-7-10(15)8-6-9/h5-8,15H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNWDZINNLJSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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